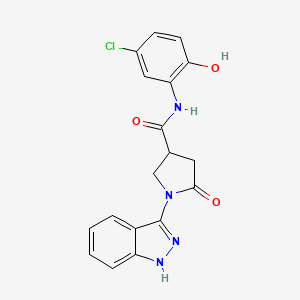
7-ethyl-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C9H14N6O2 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl derivatives and hydrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-ethyl-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine (Cl2) and bromine (Br2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
7-ethyl-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-ethyl-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-ethyl-8-(hydroxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a hydroxymethyl group instead of a hydrazinyl group.
3,7-dihydro-3-methyl-1H-purine-2,6-dione:
1,3,7-trimethylxanthine:
Uniqueness
7-ethyl-8-hydrazinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific hydrazinyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H14N6O2 |
|---|---|
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
7-ethyl-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H14N6O2/c1-4-15-5-6(11-8(15)12-10)13(2)9(17)14(3)7(5)16/h4,10H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
JOGGRFOGQUVUKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(N=C1NN)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14096552.png)
![N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide](/img/structure/B14096558.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096577.png)
![8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14096581.png)

![6-Benzyl-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14096606.png)
![1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096613.png)
![4-Methoxy-5-[(Z)-methoxy[(2S,3R)-3-phenyloxiranyl]methylene]-2(5H)-furanone](/img/structure/B14096619.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096633.png)
![2-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B14096637.png)
![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096640.png)
![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14096649.png)
